Cas no 87996-55-2 ((4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone)

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone is a substituted benzophenone derivative characterized by the presence of chloro and trifluoromethoxy functional groups on its aromatic rings. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The electron-withdrawing trifluoromethoxy group enhances reactivity in nucleophilic substitution and cross-coupling reactions, while the chloro substituent offers further functionalization potential. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound’s well-defined structure and synthetic versatility make it a preferred choice for advanced chemical synthesis.
(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone structure
87996-55-2 structure
Product Name:(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone
CAS No:87996-55-2
MF:C14H8ClF3O2
MW:300.660333633423
CID:722475
PubChem ID:3021169
Update Time:2025-06-12

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone
    • (4-Chlorophenyl)(4-(trifluoromethoxy)-phenyl)methanone
    • (4-chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone
    • 4-CHLORO-4'-TRIFLUOROMETHOXYBENZOPHENONE
    • Methanone,(4-chlorophenyl)[4-(trifluoromethoxy)phenyl]-
    • 4-trifluoromethoxy-4'-chlorobenzophenone
    • EINECS 289-367-8
    • trifluoromethoxy-4 chloro-4' benzophenone
    • (4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanone (ACI)
    • 87996-55-2
    • 4-Chlorophenyl-4'-(trifluoromethoxy)phenyl ketone
    • DTXSID40236740
    • (4-CHLORO-PHENYL)-(4-TRIFLUOROMETHOXY-PHENYL)-METHANONE
    • Methanone, (4-chlorophenyl)[4-(trifluoromethoxy)phenyl]-
    • DB-006762
    • MFCD04972992
    • AKOS015899582
    • NS00065411
    • 4-(TRIFLUOROMETHOXY)-4'-CHLOROBENZOPHENONE
    • 4'-Chloro-4-trifluoromethoxybenzophenone
    • SCHEMBL3833768
    • MDL: MFCD04972992
    • Inchi: 1S/C14H8ClF3O2/c15-11-5-1-9(2-6-11)13(19)10-3-7-12(8-4-10)20-14(16,17)18/h1-8H
    • InChI Key: HKXKIYARIGTDNN-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(OC(F)(F)F)=CC=1)C1C=CC(Cl)=CC=1

Computed Properties

  • Exact Mass: 300.01600
  • Monoisotopic Mass: 300.016
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5.1
  • Topological Polar Surface Area: 26.3A^2

Experimental Properties

  • Density: 1.367
  • Boiling Point: 344.7°Cat760mmHg
  • Flash Point: 132.5°C
  • Refractive Index: 1.531
  • PSA: 26.30000
  • LogP: 4.46960

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Security Information

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Pricemore >>

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(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Boron trifluoride ,  Hydrofluoric acid
Reference
Synthesis and properties of aryl polyfluoromethyl ethers and thio ethers
Langlois, B.; et al, Annales de Chimie (Paris, 1984, 9(6), 729-41

Production Method 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  10 °C; 12 h, 10 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
The transition-metal-catalyst-free oxidative homocoupling of organomanganese reagents prepared by the insertion of magnesium into organic halides in the presence of MnCl2·2LiCl
Peng, Zhihua; et al, Organic & Biomolecular Chemistry, 2014, 12(39), 7800-7809

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Diisopropylethylamine ,  Tripotassium phosphate Solvents: Polyethylene glycol ;  24 h, 120 °C
Reference
Transition-Metal-Free Carbonylative Suzuki-Miyaura Reactions of Aryl Iodides with Arylboronic Acids Using N-Formylsaccharin as CO Surrogate
Yu, Dezhong; et al, Advanced Synthesis & Catalysis, 2019, 361(13), 3102-3107

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Nickel, dibromo(4,4′-dimethyl-2,2′-bipyridine-κN1,κN1′)- Solvents: Acetone ;  8 h, 25 °C
Reference
Photo-nickel dual catalytic benzoylation of aryl bromides
Schirmer, Tobias Emanuel; et al, Chemical Communications (Cambridge, 2019, 55(72), 10796-10799

Production Method 5

Reaction Conditions
1.1 Reagents: Magnesium ,  Manganate(2-), tetrachloro-, dilithium, (T-4)- Solvents: Tetrahydrofuran ;  3.5 h, 10 °C
2.1 Solvents: Tetrahydrofuran ;  10 °C; 12 h, 10 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Reference
The transition-metal-catalyst-free oxidative homocoupling of organomanganese reagents prepared by the insertion of magnesium into organic halides in the presence of MnCl2·2LiCl
Peng, Zhihua; et al, Organic & Biomolecular Chemistry, 2014, 12(39), 7800-7809

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrofluoric acid
1.2 -
1.3 Reagents: Ammonium formate
1.4 Reagents: Water Solvents: Dichloromethane
Reference
Short synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone
Karrer, F.; et al, Journal of Fluorine Chemistry, 2000, 103(1), 81-84

Production Method 7

Reaction Conditions
1.1 Catalysts: Boron trifluoride ,  Hydrofluoric acid
Reference
Hydrofluoric acid-boron trifluoride catalyzed acylation of trifluoromethoxybenzene
Desbois, Michel, Bulletin de la Societe Chimique de France, 1986, (6), 885-90

Production Method 8

Reaction Conditions
1.1 Solvents: Diethyl ether
1.2 Reagents: Sulfuric acid Solvents: Water
Reference
Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity
Boger, Manfred; et al, Pest Management Science, 2001, 57(2), 191-202

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  2 min, rt; 20 min, 150 °C
Reference
Efficient cross-coupling reaction of aryltrifluoroborates and aroyl chlorides for the synthesis of fluorine substituted aromatic ketones
Al-Masum, Mohammed; et al, International Journal of Organic Chemistry, 2019, 9(1), 67-72

Production Method 10

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Bis(pinacolato)diborane Solvents: N-Methyl-2-pyrrolidone ;  30 h, 100 °C
Reference
B2pin2-catalyzed oxidative cleavage of a C=C double bond with molecular oxygen
Cheng, Zhen; et al, Organic Chemistry Frontiers, 2019, 6(6), 841-845

Production Method 11

Reaction Conditions
1.1 -
2.1 Reagents: Boron trifluoride ,  Hydrofluoric acid
Reference
Synthesis and properties of aryl polyfluoromethyl ethers and thio ethers
Langlois, B.; et al, Annales de Chimie (Paris, 1984, 9(6), 729-41

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium bifluoride Solvents: Methanol ;  4 h, rt
2.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  2 min, rt; 20 min, 150 °C
Reference
Efficient cross-coupling reaction of aryltrifluoroborates and aroyl chlorides for the synthesis of fluorine substituted aromatic ketones
Al-Masum, Mohammed; et al, International Journal of Organic Chemistry, 2019, 9(1), 67-72

Production Method 13

Reaction Conditions
1.1 -
1.2 Reagents: Hydrofluoric acid
1.3 Reagents: Boron trifluoride
1.4 Reagents: Water Solvents: Dichloromethane
Reference
Short synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone
Karrer, F.; et al, Journal of Fluorine Chemistry, 2000, 103(1), 81-84

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrofluoric acid
2.1 -
2.2 Reagents: Hydrofluoric acid
2.3 Reagents: Boron trifluoride
2.4 Reagents: Water Solvents: Dichloromethane
Reference
Short synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone
Karrer, F.; et al, Journal of Fluorine Chemistry, 2000, 103(1), 81-84

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Raw materials

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Preparation Products

(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Related Literature

Additional information on (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone

Introduction to (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone and Its Significance in Modern Chemical Research

Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone, with the CAS number 87996-55-2, has emerged as a compound of significant interest due to its unique structural properties and potential applications. This compound, characterized by its aromatic rings and functional groups, has garnered attention in various research domains, particularly in the synthesis of novel molecules and the exploration of their biological activities.

The molecular structure of (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone consists of two benzene rings connected by a methanone bridge. The presence of a chlorine atom on one ring and a trifluoromethoxy group on the other introduces distinct electronic properties that make this compound a versatile intermediate in organic synthesis. The chloro and trifluoromethoxy substituents are particularly noteworthy, as they can influence the reactivity and selectivity of the compound in various chemical transformations.

In recent years, there has been a growing interest in the development of new methodologies for the synthesis of complex organic molecules. The use of (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone as a building block has been explored in several synthetic strategies. For instance, its application in cross-coupling reactions has been demonstrated to be highly effective in constructing biaryl systems, which are prevalent in many biologically active compounds. These reactions often proceed with high yields and selectivity, making them attractive for both academic research and industrial applications.

Beyond its synthetic utility, (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone has also shown promise in the field of medicinal chemistry. Researchers have been investigating its potential as an intermediate in the synthesis of novel therapeutic agents. The combination of electron-withdrawing and electron-donating groups on its aromatic rings can modulate its interactions with biological targets, such as enzymes and receptors. This property is particularly valuable in the design of small-molecule drugs, where precise control over molecular interactions is crucial for achieving desired pharmacological effects.

One area where this compound has seen significant attention is in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that specifically inhibit kinase activity, researchers aim to develop new treatments for these conditions. The structural features of (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone make it an ideal candidate for such applications. Its ability to mimic natural substrates or bind to allosteric sites on kinases can lead to the development of potent and selective inhibitors.

In addition to its role in drug discovery, this compound has also been explored in materials science. The unique electronic properties conferred by its substituents make it a suitable candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials rely on the ability of organic molecules to conduct electricity or emit light efficiently. The presence of electron-withdrawing groups like chlorine and trifluoromethoxy can enhance charge transport properties, making (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone a promising candidate for these applications.

The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts acylation followed by functional group transformations. Advances in catalytic systems have also enabled more efficient synthetic pathways, reducing the need for harsh conditions or hazardous reagents. These improvements have not only made the synthesis more sustainable but have also opened up new possibilities for further functionalization.

Recent studies have highlighted the importance of understanding the mechanistic aspects of reactions involving (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone. By elucidating reaction pathways at a molecular level, researchers can identify key intermediates and transition states, which is crucial for designing more efficient synthetic strategies. Computational methods have played a significant role in this regard, providing insights into reaction mechanisms that would be difficult to obtain experimentally.

The impact of this compound extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly looking for novel intermediates that can streamline drug development processes. The versatility of (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone makes it an attractive option for such purposes. Its ability to serve as a building block for various biologically active molecules has led to its incorporation into several drug candidates currently undergoing preclinical or clinical evaluation.

In conclusion, (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone (CAS no 87996-55-2) is a compound with multifaceted applications across different fields of chemistry. Its unique structural features make it a valuable intermediate in synthetic chemistry, while its potential as a building block for novel therapeutic agents cannot be overstated. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.

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